
2,2-Dibutyl-5,5-dimethyl-1,3,2-dioxastanninane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibutyl-5,5-dimethyl-1,3,2-dioxastanninane is an organotin compound with the molecular formula C₁₃H₂₈O₂Sn It is a member of the dioxastanninane family, characterized by the presence of a tin atom within a dioxastanninane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibutyl-5,5-dimethyl-1,3,2-dioxastanninane typically involves the reaction of dibutyltin oxide with 2,2-dimethyl-1,3-propanediol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{(Bu}_2\text{SnO) + (CH}_3\text{)_2C(CH}_2\text{OH)_2} \rightarrow \text{(Bu}_2\text{SnO}_2\text{C(CH}_3\text{)_2} ]
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dibutyl-5,5-dimethyl-1,3,2-dioxastanninane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert it back to dibutyltin derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the dioxastanninane ring is opened and replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed under mild conditions.
Major Products Formed
Oxidation: Tin oxides and other organotin oxides.
Reduction: Dibutyltin derivatives.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Dibutyl-5,5-dimethyl-1,3,2-dioxastanninane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a stabilizer in PVC manufacturing.
Mécanisme D'action
The mechanism of action of 2,2-Dibutyl-5,5-dimethyl-1,3,2-dioxastanninane involves its interaction with biological molecules through the tin atom. The tin atom can coordinate with various ligands, forming stable complexes that can disrupt biological processes. The compound can also act as a catalyst in chemical reactions, facilitating the formation or breaking of chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-1,3-propanediol: A precursor in the synthesis of 2,2-Dibutyl-5,5-dimethyl-1,3,2-dioxastanninane.
Dibutyltin oxide: Another organotin compound with similar properties.
Trimethyltin chloride: A related organotin compound used in different applications.
Uniqueness
This compound is unique due to its specific dioxastanninane ring structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with various ligands makes it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
36887-65-7 |
|---|---|
Formule moléculaire |
C13H28O2Sn |
Poids moléculaire |
335.07 g/mol |
Nom IUPAC |
2,2-dibutyl-5,5-dimethyl-1,3,2-dioxastanninane |
InChI |
InChI=1S/C5H10O2.2C4H9.Sn/c1-5(2,3-6)4-7;2*1-3-4-2;/h3-4H2,1-2H3;2*1,3-4H2,2H3;/q-2;;;+2 |
Clé InChI |
IHEQSHRFTVIJHV-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn]1(OCC(CO1)(C)C)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


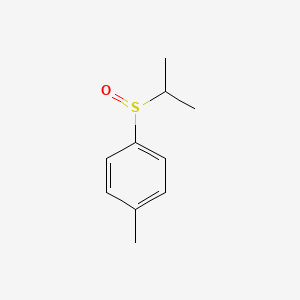
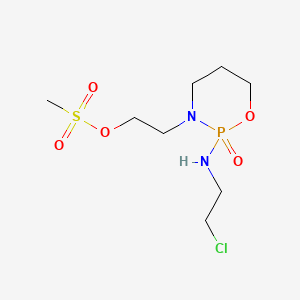
![5,6-Bis(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14667822.png)
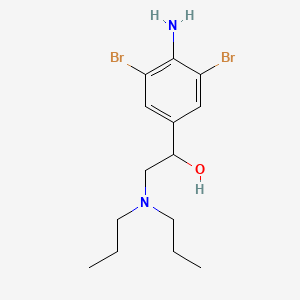

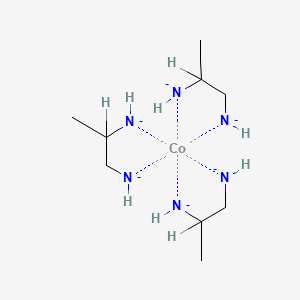
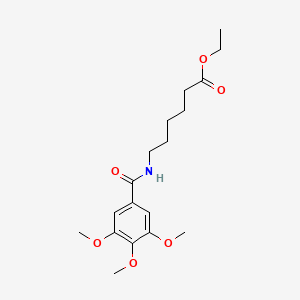
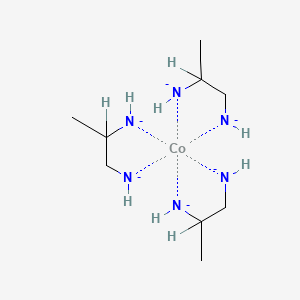
![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14667885.png)
![2,2-Dimethyl-4-{[(prop-1-en-2-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B14667893.png)
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol](/img/structure/B14667902.png)
silane](/img/structure/B14667907.png)
![1h-Phenaleno[1,2-d]thiazole](/img/structure/B14667908.png)

